3-Bromo-5-iodo-2-methylthiophene
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Overview
Description
3-Bromo-5-iodo-2-methylthiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-2-methylthiophene typically involves halogenation reactions. One common method is the bromination of 2-methylthiophene followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of catalysts or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used.
Coupling: Palladium catalysts are often employed in Suzuki-Miyaura and Stille coupling reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3-Bromo-5-iodo-2-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into thiophene derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In material science, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-2-methylthiophene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylthiophene
- 2-Iodo-5-methylthiophene
- 2-Bromo-5-iodothiophene
Uniqueness
3-Bromo-5-iodo-2-methylthiophene is unique due to the presence of both bromine and iodine atoms on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in synthetic applications, allowing for selective functionalization and the formation of complex molecular architectures.
Properties
IUPAC Name |
3-bromo-5-iodo-2-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIS/c1-3-4(6)2-5(7)8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYTWYMHULMEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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